molecular formula C22H25NO6 B1675434 Lumicolchicine CAS No. 6901-13-9

Lumicolchicine

Cat. No.: B1675434
CAS No.: 6901-13-9
M. Wt: 399.4 g/mol
InChI Key: VKPVZFOUXUQJMW-LXIYXOSZSA-N
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Description

Lumicolchicine is a photoderivative of colchicine, a natural alkaloid extracted from the plant Colchicum autumnale, commonly known as autumn crocus. Colchicine is known for its anti-inflammatory and antimitotic properties. This compound is formed through the phototransformation of colchicine under ultraviolet light, resulting in a compound with distinct chemical and biological properties .

Biochemical Analysis

Biochemical Properties

Lumicolchicine does not bind to microtubule protein and does not interfere with the organization of the mitotic spindle . The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Cellular Effects

This compound has been found to have different effects on various types of cells. For instance, it does not inhibit the growth of cress seedlings as colchicine does . It also does not have the anti-inflammatory effect that colchicine exhibits .

Molecular Mechanism

The molecular mechanism of this compound involves the photoconversion of colchicine. This process yields a series of lumi-derivatives with very different UV-absorption spectra and biological effects . This compound does not bind to microtubule protein, does not compete with colchicine for binding sites on microtubule protein .

Temporal Effects in Laboratory Settings

The biological effects of colchicine, from which this compound is derived, on leucocyte functions, such as inhibition of chemotaxis, require 24–48 h to develop

Metabolic Pathways

The biosynthesis of colchicine, from which this compound is derived, involves amino acid precursors, phenylalanine, and tyrosine .

Transport and Distribution

The distribution half-life of colchicine is 1–2.7 h, and it is widely taken up by tissues

Subcellular Localization

Colchicine, from which this compound is derived, binds to the cytoplasmic protein that appears to form microtubules, including those in the mitotic spindle

Preparation Methods

Synthetic Routes and Reaction Conditions: Lumicolchicine is synthesized by exposing colchicine to ultraviolet light. The photochemical reaction involves the rearrangement of the colchicine molecule, leading to the formation of this compound. The process typically requires a photochemical reactor equipped with a medium-pressure arc tube, and the reaction is carried out in ethanol at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-intensity ultraviolet light sources and large photochemical reactors to ensure efficient conversion of colchicine to this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lumicolchicine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule, leading to the formation of new compounds.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in that it does not bind to microtubule proteins, making it a valuable tool for distinguishing the microtubule-dependent and independent effects of colchicine. Its distinct photochemical properties and lack of anti-inflammatory effects set it apart from other colchicine derivatives .

Properties

CAS No.

6901-13-9

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide

InChI

InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1

InChI Key

VKPVZFOUXUQJMW-LXIYXOSZSA-N

SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC

Appearance

Solid powder

Key on ui other cas no.

6901-13-9
6901-14-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

eta Lumicolchicine
beta-Lumicolchicine
gamma Lumicolchicine
gamma-Lumicolchicine
Lumicolchicines

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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